Sodium cholate hydrate

Catalog No.
S807155
CAS No.
206986-87-0
M.F
C24H42NaO6
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholate hydrate

CAS Number

206986-87-0

Product Name

Sodium cholate hydrate

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C24H42NaO6

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1

InChI Key

QWSPGAWHPXZHEP-RCVKHMDESA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na]

Protein Solubilization and Membrane Permeabilization

One of the primary applications of sodium cholate hydrate is in the extraction and purification of proteins, especially membrane proteins. These proteins are embedded within the cell membrane, making their isolation challenging. Sodium cholate hydrate, being a non-denaturing detergent, disrupts the lipid bilayer of the cell membrane, allowing the proteins to be extracted while preserving their native structure. This characteristic makes it a valuable tool for studying protein function and interactions [3, 4].

Here are some sources for this information:

  • Sigma-Aldrich: describes sodium cholate hydrate as a "non-denaturing anionic detergent" crucial for protein solubilization and membrane permeabilization.
  • Thermo Scientific Chemicals: highlights its role as a "biochemical solubilizing agent" used for protein extraction, particularly membrane proteins.

Applications in Cell Culture Studies

Sodium cholate hydrate's water solubility and mild detergent properties make it useful in cell culture research. Scientists can utilize it to investigate the effects of various substances on cultured cells. For instance, sodium cholate hydrate can be used to deliver drugs or other molecules encapsulated in liposomes (fatty spheres) into cells [3].

This information can be found on the Sigma-Aldrich: product page, mentioning its applications extending to investigating the effects of various substances on cell cultures.

Other Research Applications

Beyond protein extraction and cell culture studies, sodium cholate hydrate finds use in other areas of scientific research. Here are some examples:

  • Studies on bile salt interactions: As a derivative of cholic acid, a major human bile acid, sodium cholate hydrate can be employed to study how bile salts interact with other molecules and their role in digestion [5].
  • Drug delivery research: Sodium cholate hydrate might play a role in formulating strategies for delivering drugs through the skin (dermal delivery) [3].

Sodium cholate hydrate is a chemical compound derived from cholic acid, a primary bile acid found in human bile. Its molecular formula is C24H41NaO6\text{C}_{24}\text{H}_{41}\text{NaO}_6, and it is typically encountered as a white crystalline powder that is soluble in water. The compound acts as a non-denaturing detergent, which means it can disrupt cell membranes to solubilize proteins without altering their native structure. This property is crucial for various biochemical applications, particularly in the extraction and purification of membrane proteins, which are integral to cellular functions but challenging to isolate due to their hydrophobic characteristics .

The primary mechanism of action of sodium cholate hydrate lies in its detergent properties. Its amphipathic nature, with both hydrophilic and hydrophobic regions, allows it to interact with cell membranes. The hydrophobic portion interacts with the fatty acid tails of membrane phospholipids, while the hydrophilic portion interacts with the aqueous environment. This disrupts the membrane structure and facilitates the solubilization of membrane proteins, allowing them to be extracted and purified for further study [].

Sodium cholate hydrate primarily undergoes dissociation in aqueous solutions, yielding sodium ions and cholate ions. The dissociation reaction can be represented as follows:

NaC24H40O5xH2O(s)Na+(aq)+C24H39O5(aq)+xH2O(l)\text{NaC}_{24}\text{H}_{40}\text{O}_5\cdot x\text{H}_2\text{O}(s)\rightarrow \text{Na}^+(aq)+\text{C}_{24}\text{H}_{39}\text{O}_5^-(aq)+x\text{H}_2\text{O}(l)

This reaction highlights its amphipathic nature, where the hydrophobic regions interact with lipid membranes, facilitating the solubilization of proteins .

Sodium cholate hydrate exhibits several biological activities, particularly in cell biology and biochemistry. It has been shown to:

  • Facilitate protein extraction: By disrupting lipid bilayers, it allows for the isolation of membrane proteins while preserving their functional conformations.
  • Enhance drug delivery: Its ability to form micelles makes it useful in delivering drugs encapsulated in liposomes into cells .
  • Impact gastrointestinal health: High concentrations may lead to gastrointestinal disturbances or liver function impacts .

Sodium cholate hydrate can be synthesized through the neutralization of cholic acid with sodium hydroxide. The process involves:

  • Dissolving cholic acid in water.
  • Gradually adding sodium hydroxide until the solution reaches a neutral pH.
  • Evaporating the excess water to obtain sodium cholate hydrate as a crystalline solid.

The purity and yield can be influenced by factors such as temperature and concentration during the synthesis .

Sodium cholate hydrate has a wide range of applications, including:

  • Protein extraction and purification: It is extensively used in biochemical research for isolating membrane proteins.
  • Cell culture studies: It aids in investigating cellular responses to various treatments by facilitating the incorporation of compounds into cells.
  • Drug formulation: Its properties allow for improved solubility and bioavailability of poorly soluble drugs .

Research has demonstrated that sodium cholate hydrate interacts with various molecules, influencing their behavior in solution. For example, studies using nuclear magnetic resonance spectroscopy have shown that sodium cholate can enhance the enantiomeric resolution of certain compounds by forming micelles that preferentially bind specific enantiomers. This characteristic is pivotal in analytical chemistry, particularly in chiral separations .

Sodium cholate hydrate belongs to a class of bile salts and surfactants that share similar structural features but differ in their biological activities and applications. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Sodium deoxycholateDerived from deoxycholic acidMore potent detergent properties; used in similar applications but may cause more irritation .
Sodium taurocholateContains a taurine groupMore soluble in water; used primarily for emulsifying fats .
Sodium glycocholateContains glycineLess effective as a detergent; primarily involved in fat digestion .

Uniqueness of Sodium Cholate Hydrate

Sodium cholate hydrate's unique combination of properties—its effectiveness as a non-denaturing detergent, its ability to solubilize membrane proteins without denaturation, and its relatively mild biological effects—distinguish it from other bile salts and surfactants. Its applications span across biochemistry, molecular biology, and pharmacology, making it an invaluable tool in scientific research .

Molecular Formula and Structural Characteristics

Sodium cholate hydrate is a bile salt derivative with the molecular formula C24H39NaO5·xH2O, where x represents a variable number of water molecules [1] [2] [3]. The hydrated form has a molecular weight of 448.6 g/mol, while the anhydrous basis corresponds to 430.55 g/mol [1] [2] [4]. The compound exists as the sodium salt of cholic acid, featuring a steroid backbone characteristic of bile acid derivatives [5].

The structural framework consists of a rigid steroid nucleus derived from cholesterol, specifically a 5β-cholanic acid structure [4] [5]. The molecule contains three hydroxyl groups positioned at the 3α, 7α, and 12α positions on the steroid ring system, along with a carboxylate side chain at the C24 position [2] [4] [5]. The IUPAC name for the compound is sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate [1].

PropertyValueReference
Molecular FormulaC24H39NaO5·xH2O [1] [2] [3]
Molecular Weight (hydrated)448.6 g/mol [1] [3]
Molecular Weight (anhydrous)430.55 g/mol [2] [4]
CAS Number206986-87-0 [2] [3] [6]
Chemical Name3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid sodium salt [2] [4] [7]

The steroid backbone exhibits the characteristic trans-anti-trans-anti-trans configuration typical of bile acids, with the A/B, B/C, and C/D ring junctions in specific stereochemical orientations [8] [9]. The hydroxyl groups at positions 3, 7, and 12 are all in the α-configuration, positioned on the same face of the steroid molecule, creating a distinct facial amphiphilicity [10] [8].

Stereochemistry and Conformational Analysis

The stereochemical configuration of sodium cholate hydrate is precisely defined by eleven chiral centers within the steroid framework [1]. The compound exhibits absolute stereochemistry at positions (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R), which is consistent with the natural configuration of cholic acid [1] [5]. This specific stereochemical arrangement is crucial for the compound's biological activity and physicochemical properties [8].

Conformational analysis reveals that the steroid backbone maintains a relatively rigid structure due to the fused ring system [8] [11]. Nuclear magnetic resonance studies have demonstrated that the molecule undergoes limited conformational changes in solution, with the steroid rings maintaining their chair and half-chair conformations [12] [13]. The side chain carboxylate group, however, exhibits greater conformational flexibility, as evidenced by crystallographic studies showing different sidechain conformations in various crystal structures [9].

The molecular geometry analysis indicates that the three hydroxyl groups create a hydrophilic face of the molecule, while the opposite face remains hydrophobic [10] [8]. This facial amphiphilicity is fundamental to the compound's surfactant properties and distinguishes it from conventional linear surfactants [14] [10]. Molecular modeling studies suggest that the steroid backbone restricts the molecule to specific conformations that optimize both hydrophobic and hydrophilic interactions [8].

Crystal structure analysis of related cholate compounds reveals that the molecules adopt staggered packing patterns in the solid state, with hydrophobic portions of the steroid rings sandwiched between layers of polar groups [9]. This bilayer-type arrangement is maintained through hydrophobic interactions involving the hydrocarbon portions of the carboxylate sidechains and the A and B rings of adjacent molecules [9].

Physical Properties

Solubility Parameters in Various Solvents

Sodium cholate hydrate exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic nature [15] [16]. In aqueous media, the compound demonstrates high solubility with a reported value of 150 g/L at 20°C [17] [15]. This exceptional water solubility is attributed to the presence of multiple hydroxyl groups and the ionized carboxylate functionality [15].

SolventSolubilityTemperature DependenceReference
Water150 g/L (20°C)Increases with temperature [17] [15]
EthanolSlightly solubleEnhanced with sonication [15] [16]
MethanolSlightly solubleEnhanced with sonication [15]
DMSO86 mg/mL (199.74 mM)Good solubility at 25°C [16]
ChloroformSolubleGood solubility [18] [15]
DichloromethaneSolubleGood solubility [18]

The solubility in alcoholic solvents such as ethanol and methanol is significantly reduced compared to water, requiring sonication for enhanced dissolution [15] [16]. In dimethyl sulfoxide, the compound achieves a solubility of 86 mg/mL, corresponding to 199.74 mM concentration [16]. Organic solvents such as chloroform and dichloromethane readily dissolve the compound, indicating compatibility with both polar and moderately polar organic media [18] [15].

Temperature-dependent solubility studies reveal that aqueous solubility increases with elevated temperatures, following typical behavior for ionic compounds [17]. The optical rotation of the compound in solution is reported as +32° to +36° (c=0.5-0.6 in water or ethanol), confirming the maintained stereochemical integrity in solution [19] [7].

Spectroscopic Characteristics

Spectroscopic analysis of sodium cholate hydrate provides comprehensive structural characterization and solution behavior insights [12] [13]. Proton nuclear magnetic resonance spectroscopy at 400 MHz reveals well-resolved individual resonances for the steroid protons in dilute aqueous solution [12] [13]. The chemical shifts remain independent of concentration below 5 mM, but above 10 mM in the micellar region, band broadening occurs due to aggregate formation [12] [13].

TechniqueKey CharacteristicsNotable FeaturesReference
¹H NMRChemical shifts independent below 5 mM; band broadening above 10 mMProton resonances at C23 position sensitive to pH changes (2.12-2.30 δ) [12] [13]
¹³C NMRIndividual carbon resonances assigned; steroid backbone characteristic peaksSteroid ring carbons show characteristic multiplicities [12] [13]
Mass SpectrometryMolecular ion peak at m/z 448.6 (hydrated form)Fragmentation patterns reveal steroid backbone structure [20]
Infrared SpectroscopyO-H stretching (3700-3180 cm⁻¹), C=O carboxylate bands, steroid fingerprint regionHydrogen bonding interactions observable in hydrated forms [21] [22]
UV-Vis SpectroscopyLimited UV absorption; useful for dispersion studiesMinimal interference in protein studies [23]

Carbon-13 nuclear magnetic resonance spectroscopy enables assignment of individual carbon resonances throughout the steroid backbone, with characteristic multiplicities distinguishing methyl, methylene, methine, and quaternary carbons [12] [13]. Variation of pH from 6.0 to 11.0 affects only the proton resonances between 2.12 and 2.30 δ, corresponding to protons on the C23 position adjacent to the ionizable carboxyl group [12] [13].

Infrared spectroscopy reveals characteristic absorption bands including O-H stretching vibrations in the 3700-3180 cm⁻¹ region, carboxylate stretching modes, and steroid fingerprint regions [21] [22]. Temperature-dependent infrared studies demonstrate hydrogen bonding interactions in hydrated forms, with characteristic changes occurring during dehydration processes [21] [22].

Thermal Properties and Stability

Thermal analysis of sodium cholate hydrate reveals complex behavior involving dehydration, phase transitions, and eventual decomposition [22] [24]. The compound exhibits a melting point above 225°C with decomposition, indicating substantial thermal stability [17] [15]. Differential scanning calorimetry studies demonstrate that dehydration occurs as a distinct thermal event, typically beginning around 355 K [22].

Thermogravimetric analysis indicates that water contributes approximately 5% to the mass of hydrated samples, corresponding to approximately two water molecules per sodium cholate molecule [22]. The dehydration process exhibits moderate endothermic behavior, suggesting O-H···O type hydrogen bonding interactions [22]. Complete thermal decomposition occurs above 300°C, with the formation of various degradation products [17].

Temperature-dependent structural studies reveal polymorphic phase transitions at elevated temperatures, with the compound undergoing crystalline-to-crystalline transformations before ultimate decomposition [22]. The formation of cholesteric liquid crystalline phases has been observed simultaneously with partial decomposition in certain complex forms [22]. Kinetic stability studies using differential scanning calorimetry demonstrate that the compound maintains structural integrity under moderate thermal stress, with apparent transition temperatures occurring around 51°C and 61°C under specific conditions [24].

Chemical Reactivity and Functional Groups

The chemical reactivity of sodium cholate hydrate is primarily governed by its functional groups: three secondary hydroxyl groups at positions 3α, 7α, and 12α, and one carboxylate group at the terminus of the side chain [2] [5] [15]. The carboxylate functionality exhibits typical behavior of organic acid salts, with a pKa value of 5.2 for the parent cholic acid [15]. This ionizable group renders the molecule anionic under physiological pH conditions [25] [5].

The hydroxyl groups demonstrate standard secondary alcohol reactivity, participating in hydrogen bonding interactions both intramolecularly and intermolecularly [21] [22]. These groups are capable of forming hydrogen bonds with water molecules, contributing to the compound's hydration behavior and solubility characteristics [22]. The stereochemical arrangement of these hydroxyl groups on the α-face of the steroid backbone creates a hydrophilic region that contrasts with the hydrophobic β-face [10] [8].

Chemical stability studies indicate that the compound remains stable under normal storage conditions when protected from moisture [26] [19]. The hygroscopic nature of the material necessitates appropriate storage conditions to prevent unwanted hydration [26] [19]. Incompatibility with strong acids has been documented, likely due to protonation of the carboxylate group [19].

The steroid backbone itself exhibits remarkable chemical stability due to the saturated nature of the ring system and the absence of easily oxidizable functional groups [27] [8]. This stability contributes to the compound's utility in various chemical and biochemical applications where structural integrity is essential [25] [5].

Amphiphilic Nature and Surfactant Properties

Sodium cholate hydrate exhibits distinctive amphiphilic properties that differentiate it from conventional linear surfactants [25] [14] [10]. The molecule's amphiphilic character arises from the facial arrangement of hydrophilic and hydrophobic regions rather than the typical head-tail structure of linear surfactants [14] [10]. The three hydroxyl groups and carboxylate functionality create a hydrophilic face, while the opposite side of the steroid backbone provides a hydrophobic surface [10] [8].

The critical micelle concentration ranges from 9 to 15 mM at 20-25°C, which is relatively high compared to conventional surfactants [25] [28] [29]. This elevated critical micelle concentration reflects the rigid steroid structure and the facial amphiphilicity that limits conventional micelle formation [28] [29]. The aggregation number is characteristically low at 2-3 molecules per aggregate, indicating the formation of small primary micelles rather than large spherical structures typical of linear surfactants [25] [29].

PropertyValueReference
Critical Micelle Concentration (CMC)9-15 mM (20-25°C) [25] [28] [29]
Aggregation Number2-3 [25] [29]
Hydrophilic-Lipophilic Balance (HLB)18 [25]
Micellar Average Molecular Weight900-1300 g/mol [25]

The hydrophilic-lipophilic balance value of 18 indicates strong hydrophilic character, consistent with the multiple hydroxyl groups and ionic carboxylate functionality [25]. Bile salts form both primary and secondary micelles, with primary micelles having aggregation numbers from 2 to 10 formed via hydrophobic interactions, while secondary micelles with aggregation numbers of 10-100 are formed through hydrogen bonding interactions of the primary micellar structures [29].

Surface tension measurements demonstrate the compound's ability to reduce interfacial tension, confirming its surfactant properties [14] [30]. The unique micellar behavior includes the formation of small aggregates that can be easily removed by dialysis due to their small size and relatively high critical micelle concentration [25] [31].

Comparative Analysis with Related Bile Salt Compounds

Sodium cholate hydrate belongs to the trihydroxy bile salt family, distinguished from dihydroxy bile salts by the presence of an additional hydroxyl group at the C7 position [29] [10] [27]. Comparative analysis with related bile salt compounds reveals structure-activity relationships that influence their physicochemical properties and biological functions [10] [32].

Bile SaltHydroxyl GroupsCMC (mM)Side ChainAggregation NumberReference
Sodium Cholate3 (α-OH at C3, C7, C12)9-15Carboxylate2-3 [25] [28] [29]
Sodium Deoxycholate2 (α-OH at C3, C12)2.4-4Carboxylate2-10 [29] [27]
Sodium Taurocholate3 (α-OH at C3, C7, C12)8Taurine conjugate4-10 [29] [10]
Sodium Glycocholate3 (α-OH at C3, C7, C12)2-5Glycine conjugate2-10 [28] [29]
Sodium Chenodeoxycholate2 (α-OH at C3, C7)2.5-3Carboxylate2-10 [29] [10]

The critical micelle concentration of trihydroxy bile salts, including sodium cholate, is generally higher than that of dihydroxy bile salts [29] [10]. This elevated critical micelle concentration is attributed to increased water solubility resulting from the additional hydroxyl group [29]. Sodium deoxycholate, with only two hydroxyl groups, demonstrates a significantly lower critical micelle concentration of 2.4-4 mM compared to sodium cholate's 9-15 mM range [29] [27].

Conjugated bile salts such as sodium taurocholate and sodium glycocholate exhibit intermediate critical micelle concentration values [28] [29] [10]. The conjugation with glycine or taurine slightly lowers the critical micelle concentration of trihydroxy bile salts while maintaining similar hydroxyl group arrangements [29] [10]. Structural differences in the steroid ring system have greater impact on separation and aggregation properties than differences in side chain structure [10] [32].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

449.28790834 g/mol

Monoisotopic Mass

449.28790834 g/mol

Heavy Atom Count

31

UNII

NU3Y4CCH8Z

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE

Dates

Modify: 2023-08-16

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